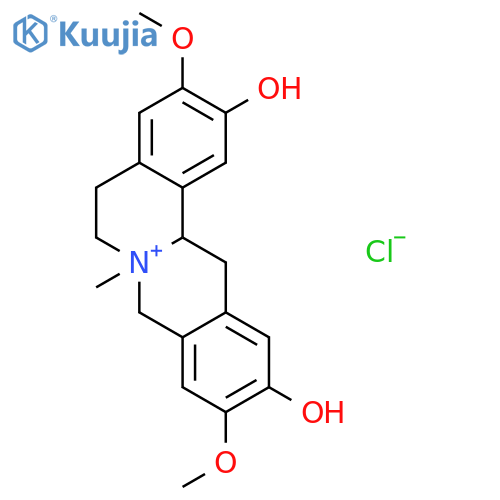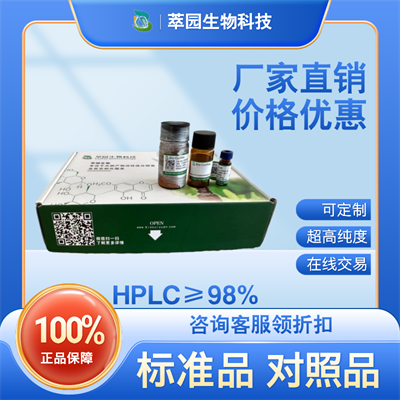Cas no 104112-82-5 (Phellodendrine chloride)

Phellodendrine chloride 化学的及び物理的性質
名前と識別子
-
- 6H-Dibenzo[a,g]quinolizinium,5,8,13,13a-tetrahydro-2,11-dihydroxy-3,10-dimethoxy-7-methyl-, chloride (1:1),(7S,13aS)-
- (13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinolinium chloride
- 6H-Dibenzo[a,g]quinolizinium,5,8,13,13a-tetrahydro-2,11-dihydroxy-3,10-dimethoxy-7-methyl-, ch...
- Phellodendrine chloride
- Phellodendrine chloride
- N-Methylcoreximine chloride
- Phellodendrine chloride, 98%, from Phellodendron amurense Rupr.
- (13As)-11-hydroxy-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-
- Phellodendrine HCl
- Phellodendrine Hydrochloride
- l-(-)-N-Methylcoreximine
- Phellodendrine-chloride
- C20H24NO4.Cl
- EBD86511
- CCG-268381
- (12BS)-2,11-DIHYDROXY-3,10-DIMETHOXY-6-METHYL-5,6,7,8,12B,13-HEXAHYDRO-6-AZATETRAPHEN-6-IUM CHLORIDE
- MFCD01732398
- 13a-alpha-BERBINIUM, 2,11-DIHYDROXY-3,10-DIMETHOXY-7-METHYL-, CHLORIDE
- 104112-82-5
- (13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
- AKOS037514775
- AS-58064
- Q-100771
- 1ST164262
- (13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride
- AC-34949
- (12BS)-2,11-DIHYDROXY-3,10-DIMETHOXY-6-METHYL-7,8,12B,13-TETRAHYDRO-5H-6-AZATETRAPHEN-6-IUM CHLORIDE
- DA-56785
-
- MDL: MFCD01732398
- インチ: 1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21?;/m0./s1
- InChIKey: DGLDSNPMIYUWGN-OOJQBDKLSA-N
- ほほえんだ: [Cl-].O(C([H])([H])[H])C1=C(C([H])=C2C(=C1[H])C([H])([H])C([H])([H])[N+]1(C([H])([H])[H])C([H])([H])C3=C([H])C(=C(C([H])=C3C([H])([H])[C@]12[H])O[H])OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 377.139386g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 2
- どういたいしつりょう: 377.139386g/mol
- 単一同位体質量: 377.139386g/mol
- 水素結合トポロジー分子極性表面積: 58.9Ų
- 重原子数: 26
- 複雑さ: 488
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- ぶんしりょう: 377.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: g/cm3
- ゆうかいてん: 249-251 ºC (methanol )
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 58.92000
- LogP: -0.12210
Phellodendrine chloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- ちょぞうじょうけん:2-8°C
Phellodendrine chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1084-20mg |
Phellodendrine chloride |
104112-82-5 | 98% | 20mg |
$65 | 2023-09-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5530-20mg |
Phellodendrine chloride |
104112-82-5 | 98% | 20mg |
¥3291.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0777-25 mg |
Phellodendrine chloride |
104112-82-5 | 98.85% | 25mg |
¥2200.00 | 2022-04-26 | |
| TRC | P294565-10mg |
Phellodendrine Chloride |
104112-82-5 | 10mg |
$ 138.00 | 2023-09-06 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0871-20mg |
Phellodendrine chloride |
104112-82-5 | HPLC≥98% | 20mg |
¥680元 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0777-10 mg |
Phellodendrine chloride |
104112-82-5 | 98.85% | 10mg |
¥1293.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1084-100mg |
Phellodendrine chloride |
104112-82-5 | 98% | 100mg |
$190 | 2023-09-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P275257-5mg |
Phellodendrine chloride |
104112-82-5 | ≥98% | 5mg |
¥102.90 | 2023-09-01 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1084-20mg |
Phellodendrine chloride |
104112-82-5 | 98% | 20mg |
$65 | 2023-09-20 | |
| MedChemExpress | HY-N0735-10mg |
Phellodendrine chloride |
104112-82-5 | 99.79% | 10mg |
¥1400 | 2024-07-20 |
Phellodendrine chloride サプライヤー
Phellodendrine chloride 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
Phellodendrine chlorideに関する追加情報
Recent Advances in Phellodendrine Chloride (104112-82-5) Research: A Comprehensive Review
Phellodendrine chloride (CAS: 104112-82-5), a bioactive alkaloid derived from the traditional Chinese herb Phellodendron amurense, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its diverse pharmacological properties, has been the subject of numerous studies aimed at elucidating its mechanisms of action and potential therapeutic applications. The current research landscape highlights its anti-inflammatory, antimicrobial, and anticancer activities, positioning it as a promising candidate for drug development.
Recent studies have focused on the molecular mechanisms underlying the anti-inflammatory effects of phellodendrine chloride. A 2023 publication in the Journal of Ethnopharmacology demonstrated its ability to inhibit NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The study utilized both in vitro models (RAW 264.7 macrophages) and in vivo experiments (collagen-induced arthritis in mice), providing robust evidence for its efficacy.
In the realm of antimicrobial research, phellodendrine chloride has shown remarkable activity against drug-resistant bacterial strains. A 2024 study published in Antimicrobial Agents and Chemotherapy reported its synergistic effects with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell membrane integrity and inhibit biofilm formation, offering a novel approach to combat antibiotic resistance. These findings are particularly relevant given the global rise in antimicrobial resistance.
Oncology research has also explored phellodendrine chloride's potential as an anticancer agent. A groundbreaking 2023 study in Cancer Research revealed its ability to induce apoptosis in triple-negative breast cancer cells through the activation of the p53 pathway and inhibition of PI3K/AKT signaling. Notably, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, a crucial advantage for potential therapeutic applications. These results were further validated in xenograft mouse models, showing significant tumor growth inhibition without observable toxicity.
The pharmacokinetic properties of phellodendrine chloride have been investigated to assess its drug development potential. A 2024 study in Drug Metabolism and Disposition characterized its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound demonstrated good oral bioavailability and favorable tissue distribution, though its metabolism via cytochrome P450 enzymes suggests potential for drug-drug interactions that would need to be addressed in clinical development.
Current challenges in phellodendrine chloride research include optimizing its solubility and bioavailability for pharmaceutical formulations. Several research groups are exploring novel delivery systems, including nanoparticle encapsulation and prodrug approaches, to enhance its therapeutic potential. Additionally, ongoing structure-activity relationship (SAR) studies aim to identify more potent analogs while maintaining the compound's favorable safety profile.
In conclusion, recent research on phellodendrine chloride (104112-82-5) has significantly advanced our understanding of its pharmacological properties and therapeutic potential. The compound's multifaceted biological activities, combined with its relatively low toxicity, make it an attractive candidate for further drug development. Future research directions should focus on clinical translation, formulation optimization, and the exploration of combination therapies to maximize its therapeutic benefits across various disease indications.
104112-82-5 (Phellodendrine chloride) 関連製品
- 6873-13-8(Phellodendrine)
- 13063-54-2((+)-Corypalmine)
- 2292-16-2(Neferine)
- 10097-84-4(Tetrahydropalmatin)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 2586-96-1(Liensinine)
- 524-17-4(Dauricine)
- 3520-14-7(D-Tetrahydropalmatine)
- 2934-97-6(Tetrahydropalmatine)
- 2202-17-7((-)-O-Methyldauricine)






